![molecular formula C17H17NO4 B1353788 Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate CAS No. 77234-00-5](/img/structure/B1353788.png)
Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate
Overview
Description
Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate is a chemical compound with the molecular formula C17H17NO4 . The dihedral angle between the benzene and pyridine rings is 75.51° . The benzene and pyridine rings are both approximately planar .
Molecular Structure Analysis
The molecular structure of Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate has been studied using single-crystal X-ray diffraction . The benzene and pyridine rings are both approximately planar, indicating that the pyridine N atom is not protonated .Scientific Research Applications
Synthesis Techniques
The synthesis of Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate involves a stepwise process, beginning with the Hantzsch reaction to prepare diethyl 1,4-dihydro-2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate, followed by aromatization to obtain the desired compound. This process highlights its foundational role in creating complex pyridine derivatives through chemical reactions (Li Gong-chun, 2013).
Coordination Chemistry
In coordination chemistry, Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate (H2L) has been employed to assemble metal-organic coordination polymers, demonstrating its utility in creating novel materials with potential applications in catalysis, photoluminescence, and material science. These polymers show interesting structural and functional properties, including unusual disorders and photoluminescence at room temperature (Kun-Lin Huang, 2008).
Antimicrobial Evaluation
Synthetic approaches have led to the creation of derivatives like diethyl 1,4-dihydro-2,6-dimethyl-4-(3-aryl-1-phenyl-4-pyrazolyl)pyridine-3,5-dicarboxylates, which were evaluated for their antimicrobial properties. This research contributes to the exploration of new chemotherapeutic agents and underscores the compound's relevance in developing new antimicrobial drugs (O. Prakash et al., 2011).
Photophysical Properties
Research into the photophysical properties of related pyridine derivatives, such as the study of aminostyryl terpyridine derivatives, sheds light on the potential applications of Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate in the field of photophysics and materials science. These studies provide insight into the electronic properties and fluorescence behavior of pyridine derivatives, which could inform future applications in optical and electronic devices (P. Song et al., 2011).
Mechanism of Action
Target of Action
It is known that similar compounds, such as nifedipine, target calcium channels . These channels play a crucial role in regulating the influx of calcium ions, which are essential for various cellular processes.
Mode of Action
If it acts similarly to nifedipine, it may inhibit the influx of calcium ions through plasma membrane channels . This inhibition can lead to changes in cellular processes that rely on calcium signaling.
Biochemical Pathways
If it acts like nifedipine, it could affect pathways involving calcium signaling, which has downstream effects on muscle contraction, neurotransmitter release, and other cellular functions .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and be bbb permeant . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor .
Result of Action
If it acts like nifedipine, it could lead to relaxation of vascular smooth muscle and a decrease in blood pressure .
properties
IUPAC Name |
dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c1-10-13(16(19)21-3)15(12-8-6-5-7-9-12)14(11(2)18-10)17(20)22-4/h5-9H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRODZECCHZZHBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CC=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449818 | |
Record name | 2,6-Dimethyl-4-phenyl pyridine-3,5-dicarboxylic acid dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate | |
CAS RN |
77234-00-5 | |
Record name | 2,6-Dimethyl-4-phenyl pyridine-3,5-dicarboxylic acid dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40449818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is the spatial arrangement of the benzene and pyridine rings in Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate?
A1: The abstract states that the dihedral angle between the benzene and pyridine rings in Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate is 75.51° []. This indicates a significant twist between the two rings, suggesting they are not coplanar.
Q2: Does the crystal structure of Dimethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate indicate protonation of the pyridine nitrogen?
A2: The abstract mentions that both the benzene and pyridine rings are approximately planar []. This planarity, particularly of the pyridine ring, suggests that the nitrogen atom in the pyridine ring is not protonated. Protonation would typically lead to a more tetrahedral geometry around the nitrogen atom, disrupting the ring's planarity.
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